4-Diethoxymethyl-benzoic acid

Description

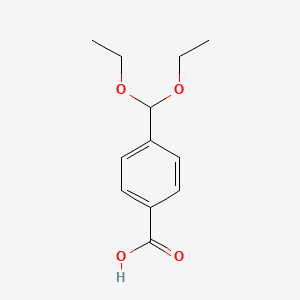

4-Diethoxymethyl-benzoic acid is a substituted benzoic acid derivative featuring a diethoxymethyl group (–CH(OCH₂CH₃)₂) at the para position of the aromatic ring. This structural modification enhances lipophilicity and alters electronic properties compared to unsubstituted benzoic acid, making it valuable in pharmaceutical and materials science applications.

Properties

IUPAC Name |

4-(diethoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-15-12(16-4-2)10-7-5-9(6-8-10)11(13)14/h5-8,12H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPTFCPCFPXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C(=O)O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Diethoxymethyl-benzoic acid can be synthesized through various methods. One common method involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures and under reflux conditions. Another method involves the transesterification of benzoic acid with ethyl acetate using a catalyst like sodium ethoxide. Additionally, the Friedel-Crafts reaction can be employed, where benzoic acid reacts with formaldehyde in the presence of a catalyst such as hydrochloric acid or aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Diethoxymethyl-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Diethoxymethyl-benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and as a reagent in enzymatic reactions.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Diethoxymethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The diethoxymethyl group can undergo hydrolysis to release ethanol and form benzoic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Functional Group Variations

Key differences among substituted benzoic acids lie in the nature and position of substituents, which influence physicochemical and biological properties.

Physicochemical Properties

- Acidity : Electron-donating groups (e.g., –OCH₃) reduce acidity by destabilizing the deprotonated form. 4-Hydroxybenzoic acid (pKa ~4.5) is more acidic than diethoxy-substituted analogs (predicted pKa ~5–6) .

- Solubility: Diethoxymethyl and oxane-containing derivatives exhibit higher organic solubility (e.g., in DMF or ethanol) compared to polar hydroxy or amino analogs .

Q & A

Q. What are the optimal synthetic routes for 4-Diethoxymethyl-benzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Key Steps :

- Reagent Selection : Use benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) as starting materials. Diethyl groups can be introduced via alkylation or phosphorylation reactions under controlled conditions .

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd/C) paired with bases like sodium carbonate enhance reaction efficiency. Solvents such as toluene or THF are recommended for solubility .

- Temperature Control : Elevated temperatures (80–120°C) improve reaction kinetics but require inert atmospheres to prevent oxidation.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of benzoic acid to diethylating agent) to minimize side products .

Q. How should researchers purify this compound to achieve high analytical purity?

Methodological Answer:

- Techniques :

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 3:1 to 1:2) to isolate the target compound.

- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) effectively removes impurities.

- Validation : Confirm purity via melting point analysis and HPLC (retention time comparison with standards) .

Q. What spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

Methodological Answer:

- Essential Tools :

- NMR : H NMR (δ 1.2–1.4 ppm for diethoxy methyl protons; δ 7.8–8.2 ppm for aromatic protons) and C NMR (δ 60–70 ppm for ethoxy carbons) confirm substituent positions .

- FT-IR : Look for C=O stretch (~1680 cm) and P=O stretch (if phosphorylated, ~1250 cm) .

- Data Cross-Validation : Compare experimental spectra with computational simulations (e.g., DFT-based predictions) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Root Cause Analysis :

- Dynamic Effects : Conformational flexibility (e.g., rotational barriers in ethoxy groups) may cause NMR signal splitting. Perform variable-temperature NMR to assess .

- Solvent Artifacts : Polar solvents (e.g., DMSO) can shift proton signals. Re-run experiments in CDCl or CD for consistency .

- Mitigation : Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping signals .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- Design Framework :

- pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and monitor hydrolysis kinetics via UV-Vis spectroscopy (λ = 260–280 nm for benzoic acid derivatives) .

- Thermal Stability : Use DSC/TGA to determine decomposition thresholds. Pair with FT-IR to identify degradation products (e.g., free benzoic acid) .

- Data Interpretation : Apply Arrhenius equations to model reaction rates and predict shelf-life under storage conditions .

Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to predict the compound’s behavior in biological systems?

Methodological Answer:

- Workflow :

- DFT Optimization : Calculate the molecule’s lowest-energy conformation using Gaussian or ORCA. Compare with crystallographic data (e.g., bond angles from single-crystal XRD) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Validate with in vitro assays .

- Validation : Correlate computational binding scores with IC values from enzyme inhibition assays to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.